6-Chloro-2-(methylamino)-3-nitrobenzonitrile
Overview
Description
6-Chloro-2-(methylamino)-3-nitrobenzonitrile, also known as 6-chloro-3-nitro-2-methylaminobenzonitrile, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has been studied due to its potential applications in a variety of areas, including drug synthesis, organic chemistry, and biochemistry.
Scientific Research Applications
Crystal Structure Analysis
6-Chloro-2-(methylamino)-3-nitrobenzonitrile is a compound whose structural properties have been analyzed in various studies. For instance, Britton and Cramer (1996) investigated its crystal structure, identifying the molecular orientations and intramolecular distances significant for potential nucleophilic reactions. This understanding is crucial for comprehending the molecular interactions and stability of this compound in different environments (Britton & Cramer, 1996).
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is another area where 6-Chloro-2-(methylamino)-3-nitrobenzonitrile has been studied. Sert, Çırak, and Ucun (2013) conducted a detailed analysis of the vibrational frequencies of this compound using various computational methods. This analysis helps in understanding the compound's dynamic behavior and chemical bonding (Sert, Çırak, & Ucun, 2013).
Chemical Synthesis and Reactions
Research into the synthesis of various chemical structures using 6-Chloro-2-(methylamino)-3-nitrobenzonitrile has been extensive. El-Ziaty et al. (2018) used a derivative of this compound as a building block for synthesizing new heterocyclic compounds with potential antimicrobial properties. Such research demonstrates the compound's versatility in synthesizing bioactive molecules (El-Ziaty et al., 2018).
properties
IUPAC Name |
6-chloro-2-(methylamino)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8-5(4-10)6(9)2-3-7(8)12(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSRVMMEBXMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1C#N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459073 | |
Record name | 6-Chloro-2-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylamino)-3-nitrobenzonitrile | |
CAS RN |
333458-39-2 | |
Record name | 6-Chloro-2-(methylamino)-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333458-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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